molecular formula C22H26N2O5 B15001018 1-{5-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}-N-(4-methylbenzyl)methanamine

1-{5-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}-N-(4-methylbenzyl)methanamine

Cat. No.: B15001018
M. Wt: 398.5 g/mol
InChI Key: FUGKVMFHVXQSHY-UHFFFAOYSA-N
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Description

The compound ({5-[(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-4,5-DIHYDRO-1,2-OXAZOL-3-YL}METHYL)[(4-METHYLPHENYL)METHYL]AMINE is a complex organic molecule that features a benzodioxole moiety, a dihydro-1,2-oxazole ring, and a substituted amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ({5-[(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-4,5-DIHYDRO-1,2-OXAZOL-3-YL}METHYL)[(4-METHYLPHENYL)METHYL]AMINE One common method involves the use of a Pd-catalyzed C-N cross-coupling reaction . The reaction conditions often include the use of a palladium catalyst, a phosphine ligand, and a base such as cesium carbonate .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors and the development of more efficient catalytic systems to minimize waste and improve yield.

Chemical Reactions Analysis

Types of Reactions

({5-[(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-4,5-DIHYDRO-1,2-OXAZOL-3-YL}METHYL)[(4-METHYLPHENYL)METHYL]AMINE: can undergo various chemical reactions, including:

    Oxidation: The benzodioxole moiety can be oxidized to form quinones.

    Reduction: The oxazole ring can be reduced to form corresponding amines.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the benzodioxole moiety can yield quinones, while reduction of the oxazole ring can produce amines .

Scientific Research Applications

({5-[(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-4,5-DIHYDRO-1,2-OXAZOL-3-YL}METHYL)[(4-METHYLPHENYL)METHYL]AMINE: has several applications in scientific research:

Mechanism of Action

The mechanism of action of ({5-[(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-4,5-DIHYDRO-1,2-OXAZOL-3-YL}METHYL)[(4-METHYLPHENYL)METHYL]AMINE involves its interaction with specific molecular targets. For instance, it may bind to proteins or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets ({5-[(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-4,5-DIHYDRO-1,2-OXAZOL-3-YL}METHYL)[(4-METHYLPHENYL)METHYL]AMINE apart from similar compounds is its combination of a benzodioxole moiety with an oxazole ring and a substituted amine group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C22H26N2O5

Molecular Weight

398.5 g/mol

IUPAC Name

1-[5-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl]-N-[(4-methylphenyl)methyl]methanamine

InChI

InChI=1S/C22H26N2O5/c1-14-4-6-15(7-5-14)11-23-12-17-10-18(29-24-17)8-16-9-19(25-2)21-22(20(16)26-3)28-13-27-21/h4-7,9,18,23H,8,10-13H2,1-3H3

InChI Key

FUGKVMFHVXQSHY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNCC2=NOC(C2)CC3=CC(=C4C(=C3OC)OCO4)OC

Origin of Product

United States

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